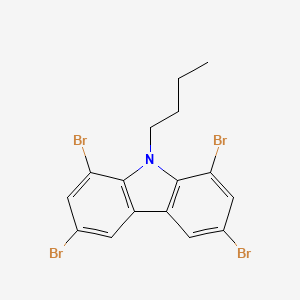

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

66294-04-0 |

|---|---|

Molecular Formula |

C16H13Br4N |

Molecular Weight |

538.9 g/mol |

IUPAC Name |

1,3,6,8-tetrabromo-9-butylcarbazole |

InChI |

InChI=1S/C16H13Br4N/c1-2-3-4-21-15-11(5-9(17)7-13(15)19)12-6-10(18)8-14(20)16(12)21/h5-8H,2-4H2,1H3 |

InChI Key |

FFVNXVTYUWVQFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Regioselective Bromination Strategies for Carbazole (B46965) Nuclei

The introduction of bromine atoms onto the carbazole core is governed by the principles of electrophilic aromatic substitution. The carbazole nucleus is an electron-rich system, and the positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8, in descending order of reactivity. The nitrogen atom's lone pair of electrons significantly activates the aromatic rings, directing incoming electrophiles to these positions.

Synthesis of 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole via N-Bromosuccinimide Mediated Routes

A common and effective method for the exhaustive bromination of N-alkylated carbazoles is the use of N-Bromosuccinimide (NBS) as the brominating agent. The synthesis of this compound typically starts from 9-butyl-9H-carbazole. The reaction is generally carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), and often requires elevated temperatures to drive the substitution to completion at all four positions.

A representative synthetic procedure involves dissolving 9-butyl-9H-carbazole in DMF, followed by the portion-wise addition of a stoichiometric excess of NBS (at least 4 equivalents) to ensure complete tetrabromination. The reaction mixture is then heated for an extended period. A similar procedure for the synthesis of the analogous 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole reported a yield of 76% when the reaction was conducted at 60°C for 24 hours. researchgate.net

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 9-Ethyl-9H-carbazole | N-Bromosuccinimide (NBS) | DMF | 60 | 24 | 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | 76 |

This table presents data for the synthesis of a close structural analog, 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole, which is representative of the synthesis of the 9-butyl derivative. researchgate.net

Mechanistic Considerations in Multi-Bromination Reactions

The multi-bromination of the carbazole nucleus with NBS proceeds through a sequential electrophilic aromatic substitution mechanism. In a polar solvent like DMF, NBS can generate a source of electrophilic bromine (Br⁺). The reaction is initiated by the attack of the electron-rich carbazole ring on the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the brominated carbazole.

The first bromination occurs preferentially at the 3 and 6 positions due to their higher electron density. The introduction of a bromine atom, which is a deactivating group via its inductive effect but an ortho-, para-director through its resonance effect, slightly reduces the reactivity of the ring. However, the strong activating effect of the nitrogen atom ensures that further bromination can occur. The subsequent brominations take place at the remaining activated positions, C-1 and C-8, ultimately leading to the formation of the 1,3,6,8-tetrabrominated product. The use of a stoichiometric excess of NBS and elevated temperatures is crucial to overcome the deactivating effect of the already substituted bromine atoms and achieve exhaustive bromination.

Advanced Functionalization Techniques Utilizing this compound

The four bromine atoms in this compound serve as versatile synthetic handles for the introduction of a wide range of functional groups. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the substitution of the bromine atoms with various aryl or heteroaryl groups.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (the tetrabromocarbazole) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

By carefully controlling the stoichiometry of the organoboron reagent, it is possible to achieve selective mono-, di-, tri-, or tetra-arylation of the carbazole core. This allows for the synthesis of a diverse library of carbazole derivatives with tailored structures and properties.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, etc. | Toluene, Dioxane, etc. | 1,3,6,8-Tetraaryl-9-butyl-9H-carbazole |

This table provides a generalized representation of the Suzuki-Miyaura reaction conditions for the functionalization of this compound.

Introduction of Diverse Substituents for Electronic Property Modulation

The ability to introduce a wide variety of substituents onto the 1,3,6,8-positions of the carbazole core via cross-coupling reactions is crucial for fine-tuning its electronic properties. The nature of the attached groups, whether electron-donating or electron-withdrawing, significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the carbazole core. This generally leads to a destabilization (raising) of the HOMO level, which can facilitate hole injection and transport in electronic devices.

Electron-Withdrawing Groups (EWGs): Groups like cyano, nitro, or carbonyl moieties decrease the electron density of the carbazole system. This typically results in a stabilization (lowering) of both the HOMO and LUMO levels, which can enhance electron affinity and improve electron transport characteristics.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole in solution. While specific spectral data for the 9-butyl derivative is not extensively published, detailed analysis of the closely related analog, 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole, provides a strong basis for interpreting the expected spectrum.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-butyl chain. The protons on the carbazole (B46965) core (H-2, H-4, H-5, H-7) are expected to appear as singlets or narrow doublets due to the symmetrical substitution pattern, which eliminates complex spin-spin coupling. In the ethyl analog, the aromatic protons appear as two doublets at δ 7.92 and δ 7.69 ppm, indicating slight magnetic non-equivalence. nih.gov A similar pattern is expected for the butyl derivative. The protons of the butyl group would exhibit characteristic multiplets corresponding to the -CH₂- groups adjacent to the nitrogen and along the alkyl chain, as well as a terminal -CH₃ group.

The ¹³C NMR spectrum would further confirm the structure, with distinct signals for the four types of carbon atoms in the tetrabrominated carbazole skeleton and four signals for the butyl chain carbons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (H-2, H-7) | ~7.9 | s | Based on data from the 9-ethyl analog. nih.gov |

| Ar-H (H-4, H-5) | ~7.7 | s | Based on data from the 9-ethyl analog. nih.gov |

| N-CH₂- | ~4.5 - 5.0 | t | Estimated range for methylene group attached to the carbazole nitrogen. |

| -CH₂- | ~1.8 - 2.0 | m | Estimated range for the second methylene group. |

| -CH₂- | ~1.3 - 1.5 | m | Estimated range for the third methylene group. |

| -CH₃ | ~0.9 - 1.0 | t | Estimated range for the terminal methyl group. |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₆H₁₃Br₄N. chemspider.com

The key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region will display a characteristic and complex isotopic pattern. This pattern provides unambiguous confirmation of the number of bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula with high precision.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃Br₄N | chemspider.com |

| Average Molecular Weight | 538.903 Da | chemspider.com |

| Monoisotopic Mass | 534.7654 Da | Calculated |

| Expected M⁺ Isotopic Pattern | Quintet-like pattern (M⁺, M⁺+2, M⁺+4, M⁺+6, M⁺+8) | Theoretical |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular packing.

Analysis of the closely related 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole reveals that the tricyclic carbazole ring system is nearly planar. nih.govktu.edunih.gov The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms of the core is a mere 0.017 Å, confirming its planarity. nih.govktu.edunih.gov It is expected that the substitution of the ethyl group with a butyl group does not significantly distort this planar core. The butyl chain itself is flexible and would adopt a low-energy conformation. In a related isomer, 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole, the dihedral angle between the carbazole plane and the butyl chain is 73.8°. iucr.orgnih.gov A similar perpendicular orientation is likely for the 1,3,6,8-isomer to minimize steric hindrance.

The extensive bromination of the carbazole core significantly influences its intermolecular interactions in the solid state. In the crystal structure of the 9-ethyl analog, short Br⋯Br contacts of 3.636 Å and 3.660 Å are observed. nih.govktu.edunih.gov These distances are slightly shorter than the sum of the van der Waals radii (3.70 Å), indicating the presence of halogen bonding, which is a significant structure-directing interaction.

While the heavy bromine atoms can sterically hinder close packing, π-π stacking interactions between the electron-rich carbazole planes are also possible. In the isomeric 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, molecules are linked by π–π stacking interactions with a centroid–centroid distance of 3.559 Å. iucr.orgnih.gov Therefore, a combination of halogen bonding and π-π stacking likely governs the crystal packing of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups and probe the bonding within the molecule. The spectrum of this compound would be characterized by several key vibrational modes.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Stronger bands from the butyl group are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1400-1600 cm⁻¹ region, characteristic of the carbazole ring system.

C-N Stretching: A band in the 1200-1350 cm⁻¹ region is indicative of the aryl-nitrogen bond.

C-Br Stretching: Strong to medium intensity bands are expected in the far-infrared region, typically below 700 cm⁻¹, corresponding to the carbon-bromine bonds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The carbazole core is a well-known chromophore. Studies on carbazole and its derivatives show characteristic absorption bands in the UV region. mdpi.com

The spectrum of this compound is expected to display absorption bands corresponding to π-π* transitions within the aromatic carbazole system. The primary S₀ → S₁ transition for the carbazole chromophore typically appears as a structured band in the 300–340 nm range. mdpi.com The presence of four electron-withdrawing bromine atoms, which also possess lone pairs of electrons, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole due to perturbations of the molecular orbitals.

Photoluminescence Spectroscopy (Fluorescence, Phosphorescence)

The photoluminescence properties of this compound are of significant interest for its potential applications in organic electronics. The heavy bromine atoms and the butyl group at the 9-position are expected to modulate the electronic and photophysical behavior of the carbazole core. While specific experimental data for this compound is limited in the cited literature, a comprehensive understanding can be built by drawing parallels with parent carbazole and other substituted derivatives.

Steady-State and Time-Resolved Photoluminescence Studies

Steady-state photoluminescence spectroscopy investigates the emission spectrum of a material under continuous excitation. For carbazole derivatives, the emission typically originates from the first excited singlet state (S₁) and is characterized by its spectral shape, position (λem), and Stokes shift. The introduction of four bromine atoms at the 1, 3, 6, and 8 positions is anticipated to induce a significant heavy-atom effect. This effect generally leads to enhanced spin-orbit coupling, which can influence both the fluorescence and phosphorescence characteristics.

In a study of various carbazole-based host materials, the emission spectra were found to be solvent-dependent, with solutions in tetrahydrofuran (THF) showing distinct photoluminescence peaks. researchgate.net For instance, the unsubstituted carbazole core typically exhibits fluorescence in the near-UV region. The presence of electron-withdrawing groups, such as bromine, on the carbazole moiety has been shown to cause a blueshift in the emission maximum of related compounds. beilstein-journals.org

Time-resolved photoluminescence studies provide insights into the lifetime of the excited states. The fluorescence decay of carbazole and its derivatives is often complex and can be influenced by factors such as solvent polarity and the presence of quenchers. For carbazole and 3,6-di-tert-butylcarbazole in organic solvents, the S₁ state lifetime is reported to be in the range of 13–15 nanoseconds. researchgate.netmdpi.com However, the heavy-atom effect from the four bromine atoms in this compound is expected to significantly shorten the fluorescence lifetime due to an increased rate of intersystem crossing to the triplet state. In thin films of carbazole derivatives, the excited-state relaxation can be further complicated by intermolecular interactions, such as singlet-singlet annihilation, which can also shorten the observed lifetime. researchgate.netmdpi.com

Table 1: Comparison of Photoluminescence Properties of Carbazole Derivatives

| Compound | Solvent/State | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | S₁ Lifetime (τ, ns) |

| Carbazole | Organic Solvents | ~260-273 | ~330-420 | 13-15 mdpi.com |

| 3,6-di-tert-butylcarbazole | Organic Solvents | ~260-273 | ~330-420 | 13-15 mdpi.com |

| 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | Not Specified | Not Specified | Not Specified | Not Specified |

| This compound | Not Specified | Not Specified | Not Specified | Expected to be < 13-15 ns |

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The heavy-atom effect induced by the bromine substituents in this compound is expected to significantly decrease the fluorescence quantum yield. This is because the enhanced spin-orbit coupling facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), a non-radiative pathway from the perspective of fluorescence.

For comparison, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, a derivative with electron-withdrawing groups, exhibits a high luminescence quantum yield of 95%. researchgate.net However, the presence of heavy atoms like bromine dramatically alters the photophysical landscape. In a study on 3,6-di-tert-butyl-9H-carbazole derivatives, high quantum yields were observed for fluorescent emission in the 400-600 nm range. researchgate.net In contrast, the tetrabrominated carbazole is likely to have a much lower Φf and a correspondingly higher phosphorescence quantum yield (Φp), especially at low temperatures where non-radiative decay pathways from the triplet state are minimized.

Table 2: Expected Quantum Yield Trends for Carbazole Derivatives

| Compound | Key Substituents | Expected Fluorescence Quantum Yield (Φf) | Expected Intersystem Crossing Quantum Yield (Φisc) |

| Carbazole | None | Moderate | Moderate |

| 3,6-di-tert-butylcarbazole | Alkyl groups | High | Low |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Electron-withdrawing groups | Very High (95%) researchgate.net | Low |

| This compound | Four Bromine atoms | Low | High |

Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics of this compound are largely governed by the interplay between the singlet and triplet manifolds. Upon photoexcitation, the molecule is promoted to an excited singlet state. The subsequent decay pathways include fluorescence, internal conversion, and intersystem crossing.

The heavy bromine atoms are expected to significantly accelerate the rate of intersystem crossing (k_isc). For carbazole and tert-butyl-carbazole, the triplet state is populated by ISC from S₁ with a quantum yield of 51–56%, and the triplet lifetime is in the microsecond regime. researchgate.netmdpi.com For the tetrabrominated derivative, the ISC quantum yield is anticipated to be even higher, approaching unity. This efficient population of the triplet state makes such compounds potential candidates for applications in phosphorescent organic light-emitting diodes (OLEDs), where emission from the triplet state is harvested.

Energy transfer processes can also play a crucial role in the excited-state dynamics, particularly in the solid state or in concentrated solutions. In thin films of carbazole derivatives, bimolecular diffusive singlet-singlet annihilation (SSA) has been identified as a dominant process at high exciton densities. researchgate.netmdpi.com This process involves the interaction of two excited singlet states, leading to the formation of one ground-state molecule and one higher-lying excited singlet state, which can then relax non-radiatively.

Furthermore, triplet-triplet annihilation and energy transfer to other molecules (dopants) are important processes in devices. The triplet energy level of the carbazole derivative is a critical parameter for determining the efficiency of energy transfer in phosphorescent OLEDs. researchgate.net The substitution pattern on the carbazole core can be used to tune these energy levels.

Table 3: Key Processes in the Excited State Dynamics of Carbazole Derivatives

| Process | Description | Expected Importance in this compound |

| Fluorescence | Radiative decay from the S₁ state. | Low efficiency due to high k_isc. |

| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ to the T₁ state. | Highly efficient due to the heavy-atom effect. |

| Phosphorescence | Radiative decay from the T₁ state. | Potentially significant, especially at low temperatures. |

| Singlet-Singlet Annihilation (SSA) | Bimolecular quenching of S₁ states in the solid state. | Relevant at high excitation densities. researchgate.netmdpi.com |

| Triplet Energy Transfer | Transfer of triplet excitons to a guest molecule. | Important for applications in phosphorescent devices. researchgate.net |

Electrochemical Behavior and Redox Properties

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For carbazole (B46965) derivatives, a key structural feature is the planarity of the tricyclic ring system. In the closely related compound, 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, the carbazole ring system is observed to be nearly planar. This planarity is a critical factor influencing the electronic properties, such as conjugation and charge transport. The butyl group attached to the nitrogen atom, however, introduces conformational flexibility. In an isomer, 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole, the butyl chain is noted to adopt a trans conformation and is significantly angled with respect to the carbazole plane. DFT optimization provides precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole.

Electronic structure analysis through DFT reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity and intermolecular interactions.

Interactive Table: Representative Geometric Parameters

Note: The values presented are typical and would be precisely determined by specific DFT calculations.

Prediction of Spectroscopic Properties (UV-Vis, NMR, Vibrational)

DFT calculations are a reliable tool for predicting various spectroscopic properties.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be calculated. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The calculated absorption maxima (λmax) help in interpreting experimental spectra and understanding the electronic nature of the molecule.

NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). By calculating the magnetic shielding around each nucleus (e.g., 1H and 13C), theoretical chemical shifts can be obtained, which are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This analysis helps in identifying the characteristic vibrational modes of the molecule associated with specific functional groups and bonds, such as C-H, C-N, and C-Br stretches.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic behavior and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes.

HOMO: The HOMO represents the ability of a molecule to donate an electron. In many carbazole-based systems, the HOMO is delocalized over the electron-rich carbazole core. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The LUMO represents the ability of a molecule to accept an electron. The distribution of the LUMO indicates the regions where an incoming electron would reside. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter. It correlates with the chemical stability and the energy of the lowest electronic transition observed in the UV-Vis spectrum. A smaller gap generally implies that the molecule is more easily excitable. The introduction of electron-withdrawing bromine atoms is expected to influence the HOMO and LUMO energy levels significantly.

Interactive Table: FMO Energy Data

Note: Specific energy values are pending detailed computational studies on this molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. TD-DFT calculations can predict the energies of various excited states, which is essential for understanding photophysical processes like absorption and emission (fluorescence and phosphorescence). For carbazole derivatives used in applications like OLEDs, understanding the nature and lifetime of excited states is critical. TD-DFT can determine the oscillator strengths of electronic transitions, which relate to the intensity of absorption peaks, and can also provide insights into the lifetimes of excited states.

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

In molecules that contain both electron-donating and electron-accepting moieties, an electronic excitation can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). The carbazole unit can act as an electron donor, and while bromine atoms are generally electron-withdrawing through induction, they can also participate in resonance. Computational studies can map the electron density in both the ground and excited states to identify and quantify the extent of charge transfer upon excitation. Analyzing the character of the molecular orbitals involved in the electronic transition (e.g., from a HOMO on the donor part to a LUMO on the acceptor part) is a common method to elucidate the ICT mechanism.

Computational Modeling of Intermolecular Interactions

In the solid state or in aggregates, the performance of molecular materials is heavily influenced by how molecules interact with each other. Computational modeling can be used to study these intermolecular interactions. For halogenated compounds, halogen bonding (a noncovalent interaction involving a halogen atom) is a significant factor. In the crystal structure of the related 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, short Br⋯Br contacts are observed, suggesting the presence of halogen-halogen interactions that influence the crystal packing. Additionally, π–π stacking interactions between the planar carbazole cores are common in these systems and play a vital role in charge transport. Computational models can quantify the strength of these interactions and predict the most stable packing arrangements, providing a link between single-molecule properties and bulk material behavior.

Polymerization Strategies and Polymeric Architectures

Synthesis of Carbazole-Based Conjugated Polymers Utilizing 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole as a Monomer

Carbazole-based conjugated polymers are frequently synthesized via metal-catalyzed cross-coupling reactions. nih.gov Methods such as Suzuki, Stille, and Yamamoto coupling polymerizations are effective for creating poly(2,7-carbazole) and poly(3,6-carbazole) derivatives. nih.govresearchgate.net For a monomer like this compound, these cross-coupling reactions, particularly catalyst-transfer polycondensation (CTP), provide a powerful route to produce well-defined polymers. The multiple bromine sites offer the potential for creating highly cross-linked or multi-dimensional polymer networks.

Catalyst-Transfer Polycondensation (CTP) has emerged as a crucial technique for the controlled synthesis of conjugated polymers, including polycarbazoles. Unlike traditional step-growth mechanisms, CTP proceeds in a chain-growth manner, which allows for precise control over the polymer's molecular weight and end-groups. mdpi.com

The mechanism typically involves a transition metal catalyst, often palladium-based, that "walks" along the growing polymer chain. mdpi.comresearchgate.net In the context of Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), the process begins with the oxidative addition of an aryl halide (the monomer) to a Pd(0) catalyst. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination, which forms a new C-C bond and regenerates the catalyst. mdpi.com A key feature of CTP is that the catalyst remains associated with the growing chain end, facilitating the sequential addition of monomer units. mdpi.comnih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP) is another effective method, particularly for monomers that can form Grignard reagents. However, the functional group tolerance of KCTP is lower than that of SCTP, which can limit the introduction of certain reactive groups. mdpi.com The SCTP of triolborate-type carbazole (B46965) monomers has been shown to be an efficient approach for the precise synthesis of polycarbazoles. nih.gov

Table 1: Comparison of CTP Methods for Polycarbazole Synthesis

| Feature | Suzuki-Miyaura CTP (SCTP) | Kumada CTP (KCTP) |

|---|---|---|

| Monomers | Aryl halides and organoboron compounds (e.g., boronic esters, triolborates) mdpi.comnih.gov | Grignard-type monomers mdpi.com |

| Catalyst | Palladium-based (e.g., Pd₂(dba)₃/t-Bu₃P) nih.gov | Nickel or Palladium-based |

| Mechanism | Chain-growth via catalyst transfer mdpi.com | Chain-growth via catalyst transfer mdpi.com |

| Advantages | Good functional group tolerance, allows for end-group functionalization mdpi.com | High efficiency for certain monomers |

| Limitations | Potential for side reactions like cyclic by-product formation nih.gov | Poor functional group tolerance mdpi.com |

This table summarizes general features of CTP methods as applied to conjugated polymer synthesis.

A significant advantage of CTP is its ability to proceed in a controlled or "living" manner. nih.gov This means that termination and chain-transfer reactions are largely suppressed. nih.gov As a result, the molecular weight of the resulting polymer increases linearly with monomer conversion, and polymers with a narrow molecular weight distribution (polydispersity index, Ð) can be achieved. nih.govresearchgate.net

Kinetic and block copolymerization experiments have demonstrated that the SCTP of certain carbazole monomers proceeds in a chain-growth and controlled/living fashion. nih.gov This control is crucial for synthesizing polymers with predetermined molecular weights and for creating more complex architectures like block copolymers. researchgate.net For example, researchers have successfully synthesized high-molecular-weight poly(2,7-carbazole)s (Mn up to 38 kg mol⁻¹) with relatively narrow Ð values (1.35–1.48) via SCTP. nih.gov The ability to control polymerization enables the targeted synthesis of materials with specific, optimized properties for electronic device applications.

Design and Synthesis of Diverse Polymeric Architectures (e.g., Linear, Dendritic, Star-Shaped, Block Copolymers)

The use of a multi-functional monomer like this compound opens up possibilities for creating a variety of complex polymeric architectures beyond simple linear chains.

Linear and Block Copolymers: By selectively reacting two of the four bromine atoms (e.g., at the 3 and 6 positions), the monomer can be used in controlled polymerization techniques like SCTP to produce well-defined linear polymers. Furthermore, the living nature of this polymerization allows for the sequential addition of different monomers to create diblock or triblock copolymers, such as fluorene/carbazole copolymers. nih.govnih.gov

Dendritic and Hyperbranched Polymers: The multiple reactive sites on the tetrabromo-carbazole core make it an ideal building block for dendritic or hyperbranched structures. instras.com By controlling the reaction stoichiometry and conditions, step-wise synthesis can lead to dendrimers with a precise, branched structure. Alternatively, one-pot polymerization of such multi-functional monomers can yield hyperbranched polymers, which share some characteristics with dendrimers but are easier to synthesize. instras.comnih.gov

Star-Shaped Polymers: Star polymers, which consist of several polymer arms radiating from a central core, can be synthesized using a "core-first" approach. instras.com A molecule with multiple initiation sites could be used to grow polymer chains outwards. The tetrabromo-carbazole monomer itself could potentially be modified to act as a tetra-functional core from which other polymer chains could be grown.

Cross-linked Networks: Utilizing all four bromine sites in a polymerization reaction would lead to the formation of a cross-linked polymer network. Such materials can exhibit enhanced thermal stability and insolubility, which can be advantageous for thin-film device fabrication.

The combination of linear and dendritic segments has led to the development of linear-dendritic block copolymers (LDBCs), which combine the properties of both architectures and can self-assemble into complex nanostructures. mit.edumit.eduresearchgate.net

Structure-Property Relationships in Brominated Polycarbazoles

Carbazole Connectivity: The linkage position on the carbazole ring significantly impacts the polymer's effective conjugation length and, consequently, its optical and electronic properties. The efficiency of conjugation typically follows the order of 2,7- > 1,8- > 3,6-carbazolylene. mdpi.com This means that poly(2,7-carbazole)s generally exhibit more red-shifted absorption and emission spectra compared to their 3,6-linked counterparts.

Bromine Substitution: The presence of bromine atoms on the carbazole ring influences the polymer's properties in several ways. Bromine is an electron-withdrawing group, which can lower the HOMO and LUMO energy levels of the polymer. This can be used to tune the material's electrochemical properties and improve its stability as a p-type semiconductor. mdpi.com Furthermore, extensive bromination, as in a polymer derived from this compound, would be expected to increase the material's thermal stability and potentially alter its solubility characteristics.

N-substituent: The butyl group at the 9-position of the carbazole nitrogen primarily serves to ensure solubility of the monomer and the resulting polymer in common organic solvents, which is essential for solution-based processing. mdpi.com Different alkyl or functional groups at this position can be used to fine-tune solubility and interchain packing. mdpi.com

By systematically modifying these structural parameters, it is possible to design and synthesize brominated polycarbazoles with tailored properties for specific applications in organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells. nih.govnih.govmjgubermanpfeffer.org

Applications in Organic Electronic and Photonic Devices: Research Perspectives

Advanced Organic Light-Emitting Diodes (OLEDs) Research

Carbazole-based compounds are integral to OLED technology, serving as hosts, emitters, and charge-transporting materials. nih.govresearchgate.net The electronic properties of the carbazole (B46965) unit can be precisely tuned through substitution, making derivatives like 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole valuable precursors for creating tailored OLED materials.

The development of efficient emitter materials is crucial for OLED performance. While the unsubstituted carbazole core exhibits fluorescence, the introduction of heavy atoms like bromine can significantly influence the photophysical properties. The presence of four bromine atoms in this compound would be expected to enhance spin-orbit coupling. This effect facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, a key process for the development of phosphorescent emitters.

However, this tetrabrominated carbazole is more commonly regarded as a synthetic intermediate rather than a final emitter. The bromine atoms serve as reactive sites for introducing chromophoric groups through cross-coupling reactions. This allows for the construction of complex fluorescent or phosphorescent molecules where the carbazole unit functions as a donor or a rigid scaffold. For instance, replacing the bromine atoms with various aryl groups can extend π-conjugation and tune the emission color from the deep-blue to other regions of the visible spectrum. nih.gov

In phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons to achieve high internal quantum efficiencies, the host material is critical. An effective host must possess a triplet energy (T₁) higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-transfer, which would quench the emission. nih.govnih.gov

Carbazole derivatives are widely utilized as host materials precisely because of their characteristically high triplet energies. nih.govresearchgate.net The this compound framework is a promising candidate for derivatization into a high-T₁ host. The bulky and electron-withdrawing nature of the bromine atoms can help maintain a high triplet energy level. The N-butyl group enhances the material's solubility, making it suitable for cost-effective solution-processing fabrication methods like inkjet printing. nih.gov By replacing the bromine atoms with other charge-transporting moieties, bipolar host materials can be designed to achieve a more balanced injection of holes and electrons, leading to improved device efficiency and lifetime.

Table 1: Triplet Energies of Selected Carbazole-Based Host Materials

| Host Material | Triplet Energy (T₁) | Reference |

|---|---|---|

| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | 2.56 eV | nih.gov |

| mCP (1,3-Bis(N-carbazolyl)benzene) | 2.91 eV | General Literature |

This table provides context for the typical triplet energy values of carbazole-based hosts. The T₁ of a host derived from this compound would be engineered to exceed that of the intended phosphorescent dopant.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest triplet excitons without using heavy metals, offering a path to 100% internal quantum efficiency. TADF molecules are typically designed with a donor-acceptor (D-A) structure that leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.govfrontiersin.org

The carbazole group is one of the most popular electron donors used in the design of TADF emitters. nih.govresearchgate.net Its derivatives, such as 1,3,6,8-tetramethyl-carbazole, have been used to create highly twisted D-A structures that successfully minimize the ΔE_ST. nih.govfrontiersin.orgnih.gov In this context, this compound serves as an ideal precursor. The bromine positions can be functionalized with electron-accepting units. The substitution at the 1, 3, 6, and 8 positions would create significant steric hindrance, forcing a highly twisted geometry between the carbazole donor and the attached acceptor, which is a key strategy for achieving efficient TADF. frontiersin.org

Organic Photovoltaic (OPV) Devices and Solar Cells Research

In the field of organic photovoltaics, carbazole derivatives are prized for their excellent hole-transporting properties and their ability to form stable and efficient thin films. mdpi.comnih.gov They are frequently used in the hole transport layer (HTL) of perovskite solar cells and as electron donors in the active layer of organic solar cells.

The Hole Transport Layer (HTL) plays a crucial role in solar cells by selectively extracting holes from the light-absorbing active layer and transporting them to the anode, while simultaneously blocking electrons. Carbazole-based molecules are leading candidates for HTL materials in perovskite solar cells, often demonstrating superior performance and stability compared to the widely used spiro-OMeTAD. nih.govresearchgate.net

This compound can be used as a core structure to synthesize novel HTL materials. The butyl group ensures good processability. The bromine atoms provide reactive handles to attach peripheral electron-donating groups, such as triphenylamine (B166846) or other carbazole units. nih.govosti.gov This molecular design strategy allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy level to ensure efficient hole extraction from the perovskite layer. nih.gov Furthermore, brominated carbazole derivatives have been successfully implemented as self-assembled monolayers to replace traditional HTLs, resulting in devices with record efficiencies and enhanced operational stability. rsc.org

Table 2: Performance of Perovskite Solar Cells with Different Carbazole-Based HTLs

| HTL Material | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| Spiro-OMeTAD (Reference) | ~15-22% | nih.govresearchgate.net |

| V1209 (Carbazole-terminated) | ~18% | nih.gov |

| Br-2PACz (Brominated Carbazole SAM) | 19.51% | rsc.org |

This table illustrates the high efficiencies achievable with carbazole-based HTLs, highlighting the potential for materials derived from precursors like this compound.

In bulk heterojunction (BHJ) organic solar cells, the active layer consists of an interpenetrating network of an electron donor and an electron acceptor material. Efficient charge separation at the donor-acceptor interface is paramount for high device performance. Carbazole-based polymers and small molecules are often employed as the electron donor component due to their strong electron-donating nature and good film-forming properties.

While this compound itself is not a suitable donor due to the electron-withdrawing bromines, it is a key building block for creating more complex donor materials. For example, the bromine atoms can be replaced via coupling reactions to create extended conjugated systems or polymers. This allows for the tuning of the material's absorption spectrum to better match the solar spectrum and optimization of its energy levels relative to the acceptor material to maximize the open-circuit voltage and driving force for charge separation.

Fluorescent Probes and Chemical Sensing Research

The carbazole nucleus, a key component of this compound, is a well-established fluorophore. Its rigid, planar structure and electron-rich nature contribute to high fluorescence quantum yields, making carbazole derivatives promising candidates for the development of fluorescent probes and chemical sensors. The introduction of bromine atoms and a butyl group at specific positions on the carbazole core in this compound can be strategically exploited to modulate its photophysical properties and enhance its sensing capabilities.

Research in this area could focus on several key aspects. The heavy atom effect of the four bromine atoms is expected to influence the intersystem crossing rate, potentially leading to phosphorescent or dual-emissive properties that can be advantageous for certain sensing applications, such as ratiometric detection. Furthermore, the electron-withdrawing nature of the bromine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the carbazole core. This modification can be harnessed to design "turn-on" or "turn-off" fluorescent probes where the presence of a specific analyte perturbs the electronic structure, leading to a measurable change in fluorescence intensity or wavelength.

The bulky butyl group at the 9-position can enhance the solubility of the molecule in organic solvents and polymeric matrices, facilitating its incorporation into sensing devices. It can also create a specific steric environment around the carbazole core, which could be leveraged for selective recognition of analytes.

Hypothetical research could explore the use of this compound as a fluorescent probe for the detection of various analytes, including:

Nitroaromatic Compounds: The electron-rich carbazole core can interact with electron-deficient nitroaromatic compounds, which are common explosives, through photoinduced electron transfer (PET), leading to fluorescence quenching. The high degree of bromination might enhance this interaction.

Metal Ions: While the parent carbazole is not a strong chelator, functionalization or the presence of the bromo substituents could induce selective binding with certain metal ions, leading to a change in fluorescence.

A comparative analysis of the sensing performance of hypothetical probes based on different carbazole derivatives could be presented as follows:

| Carbazole Derivative | Target Analyte | Sensing Mechanism | Potential Advantage of this compound |

| 9-Ethyl-9H-carbazole derivative | Hydrazine | Gabriel reaction | Enhanced sensitivity due to altered electronic properties. |

| 3-(4-(1,3-dithiolan-2-yl) phenyl)-9H-carbazole | Hg²⁺ | Deprotection reaction | Potential for ratiometric sensing due to heavy atom effect. |

| N-n-butyl-carbazole substituted dyes | General | Intramolecular Charge Transfer (ICT) | Improved solubility and processability. |

Table 1: Hypothetical Comparison of Carbazole-Based Fluorescent Probes

Photocatalytic Systems Research

Recent studies have highlighted the potential of halogenated organic molecules in photocatalysis. The presence of bromine atoms in this compound suggests its potential utility in photocatalytic systems, particularly for organic synthesis and environmental remediation.

The bromination of carbazole-based D–π–A (donor-π-acceptor) organic dyes has been shown to enhance their photocatalytic activity. rsc.orgrsc.org This enhancement is attributed to a decrease in dye aggregation due to the non-planar molecular structures induced by the bulky bromine atoms. rsc.orgrsc.org Although this compound does not fit the typical D-π-A architecture, the principle of reduced aggregation and altered electronic properties due to bromination remains relevant.

Research perspectives in this area could involve investigating the photocatalytic efficiency of this compound in various reactions, such as:

Degradation of Organic Pollutants: The compound could be explored as a photosensitizer for the degradation of persistent organic pollutants in water. Under UV or visible light irradiation, the excited state of the molecule could generate reactive oxygen species (ROS) that can break down pollutants.

Organic Transformations: The unique electronic properties conferred by the tetrabromination could be harnessed to catalyze specific organic reactions, such as oxidation, reduction, or C-C bond formation, under mild, light-induced conditions. The photochemical degradation of polyhalogenated carbazoles themselves has been studied, indicating their photoreactive nature. nih.gov

The photocatalytic activity of brominated carbazoles is influenced by factors such as the degree of bromination and the position of the bromine atoms. Research has shown that with an increase in bromine content in certain carbazole dyes, the photocatalytic activity for hydrogen production increases. rsc.orgrsc.org This suggests that the highly brominated structure of this compound could be advantageous.

A hypothetical data table summarizing the potential impact of bromination on the photocatalytic properties of carbazole derivatives is presented below:

| Property | Non-brominated Carbazole | This compound (Hypothesized) | Effect of Bromination |

| Absorption Spectrum | Typically in the UV region | Potential red-shift due to extended conjugation and halogen effects | Enhanced visible light absorption |

| Intersystem Crossing | Lower efficiency | Higher efficiency due to heavy atom effect | Increased generation of triplet states |

| Molecular Aggregation | Prone to aggregation in solid state | Reduced aggregation due to steric hindrance from Br atoms | Improved photocatalytic efficiency in heterogeneous systems |

| Photostability | Can be susceptible to photodegradation | May exhibit different degradation pathways | To be investigated |

Table 2: Hypothesized Impact of Bromination on Photocatalytic Properties of Carbazole

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by carefully selecting the metal nodes and organic linkers. Carbazole-based ligands are of interest for the construction of MOFs due to their rigidity, photophysical properties, and electron-donating nature. mdpi.comnih.govacs.org

While there are no specific reports on the use of this compound as a ligand for MOF synthesis, its structure presents intriguing possibilities for the design of novel functional MOFs. To be used as a linker, the molecule would require further functionalization with coordinating groups, such as carboxylates or pyridyls. Assuming such derivatives could be synthesized, the resulting MOFs could exhibit unique properties stemming from the tetrabrominated carbazole core.

Research in this direction could explore:

Luminescent MOFs for Sensing: The inherent fluorescence of the carbazole unit could be retained or even enhanced upon incorporation into a rigid MOF structure. Such luminescent MOFs could serve as highly sensitive and selective sensors for nitroaromatics, metal ions, or other pollutants. mdpi.comnih.govacs.org The bromine atoms could further enhance the sensing performance through halogen bonding interactions with analytes.

Photocatalytic MOFs: The photocatalytic activity of the brominated carbazole unit could be combined with the high surface area and porous nature of MOFs to create efficient heterogeneous photocatalysts. nih.govacs.org The ordered arrangement of the photocatalytically active ligands within the MOF structure could facilitate charge separation and transport, leading to improved catalytic efficiency.

MOFs for Gas Sorption and Separation: The bulky and polarizable bromine atoms could create specific binding sites within the pores of the MOF, leading to selective adsorption of certain gases.

The following table outlines the potential roles of the different components of a hypothetical MOF constructed from a functionalized this compound linker:

| MOF Component | Structural Feature | Potential Functionality |

| Metal Node | e.g., Zn²⁺, Zr⁴⁺ | Structural scaffold, Lewis acid sites |

| Organic Linker (Functionalized this compound) | Rigid, fluorescent, electron-rich core | Light-harvesting, fluorescence sensing, photocatalysis |

| Porous Framework | High surface area, tunable pore size | Substrate accessibility, size-selective catalysis, gas storage |

| Bromine Atoms | Electron-withdrawing, polarizable | Halogen bonding interactions, enhanced intersystem crossing |

| Butyl Group | Steric bulk, hydrophobicity | Modulation of pore environment, improved stability |

Table 3: Potential Components and Functionalities of a MOF Based on this compound

Interactions with Biological Macromolecules and Environmental Behavior Research

Spectroscopic Investigations of Binding Mechanisms with Proteins (e.g., Human Serum Albumin)

Spectroscopic methods, particularly fluorescence and UV-Vis spectroscopy, have been instrumental in characterizing the interaction between 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole and Human Serum Albumin (HSA). nih.govnih.gov HSA possesses intrinsic fluorescence, primarily due to its tryptophan amino acid residues, which can be altered upon interaction with binding molecules, or ligands. nih.gov Studies have shown that this compound effectively diminishes the intrinsic fluorescence of HSA, indicating a direct interaction between the two molecules. nih.govresearchgate.net

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore (HSA) and the quencher, and static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.govnih.gov

Competitive binding experiments have identified the primary binding location for this compound on the HSA molecule. These studies indicate that the compound binds to Site II, which is located in subdomain IIIA of the protein. nih.govnih.govresearchgate.net

The spontaneity and driving forces of this binding event have been elucidated through the analysis of thermodynamic parameters. nih.gov The binding process was found to be spontaneous, as indicated by a negative Gibbs free energy change (ΔG). nih.gov The thermodynamic signature of the interaction provides deeper insight into the nature of the binding forces.

| Thermodynamic Parameter | Sign | Implication for Binding Process |

| Gibbs Free Energy (ΔG) | Negative (-) | The binding process is spontaneous. |

| Enthalpy Change (ΔH) | Negative (-) | The interaction is exothermic. |

| Entropy Change (ΔS) | Positive (+) | Indicates an increase in disorder, suggesting hydrophobic forces are involved. |

This interactive table summarizes the thermodynamic data for the binding of this compound to Human Serum Albumin.

The combination of a negative enthalpy change (ΔH) and a positive entropy change (ΔS) reveals that the binding is driven by both electrostatic interactions and hydrophobic forces. nih.gov This dual-force mechanism facilitates the spontaneous formation of a stable complex between the brominated carbazole (B46965) and the serum albumin. nih.gov

Conformational Changes in Biological Macromolecules Induced by Interaction

The binding of this compound to HSA induces measurable changes in the protein's structure. nih.govnih.gov Spectroscopic analyses, including synchronous and three-dimensional fluorescence spectroscopy, have demonstrated that the interaction alters the conformation and secondary structure of HSA. nih.govresearchgate.net These structural modifications suggest that the binding event is not passive but actively impacts the microenvironment around the protein's amino acid residues, leading to shifts in its three-dimensional shape. Such conformational changes are crucial as they can affect the biological function of the protein, including its ability to bind and transport other endogenous or exogenous substances.

Implications for Understanding Environmental Fate and Biotransformation Pathways of Halogenated Carbazoles

The detailed investigation of the binding between this compound and a major transport protein like HSA has significant implications for environmental science and ecotoxicology. nih.gov Halogenated carbazoles are recognized as hazardous environmental contaminants, and understanding their behavior within biological systems is key to assessing their risk. nih.govresearchgate.net

The strong, spontaneous binding to serum albumin suggests that once absorbed by an organism, this compound can be readily distributed throughout the body. This interaction affects its bioavailability, tissue distribution, and potential for bioaccumulation. Furthermore, the formation of a stable complex can influence the compound's residence time in the body, potentially shielding it from immediate metabolic breakdown and prolonging its persistence. nih.gov

Emerging Research Frontiers and Future Directions

Rational Design Principles for Next-Generation Carbazole-Based Materials

The rational design of materials based on the 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole scaffold is pivotal for creating next-generation organic electronics. The design process focuses on systematically tuning the molecular structure to achieve desired photophysical, electronic, and thermal properties. researchgate.net The carbazole (B46965) unit itself is known for its high hole-transport capability, thermal stability, and electron-rich nature. mdpi.com The strategic placement of substituents on this core is a key principle in molecular engineering.

Key design considerations include:

Tuning Energy Levels: The four electron-withdrawing bromine atoms at the 1, 3, 6, and 8 positions significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the carbazole core. This is crucial for improving the air stability of the material and for achieving proper energy level alignment with other materials in a device, such as the absorber layer in a solar cell. acs.org

Enhancing Solubility and Morphology: The N-butyl group at the 9-position is primarily introduced to improve the material's solubility in common organic solvents. This is essential for solution-based fabrication techniques, such as spin-coating, which are vital for creating high-quality thin films for electronic devices. uni-bayreuth.de

Controlling Intermolecular Interactions: The bulky bromine atoms can influence the solid-state packing of the molecules. This topological arrangement affects charge transport properties. By modifying the substitution pattern, it's possible to control π-π stacking and other intermolecular interactions to optimize charge carrier mobility. researchgate.net

Triplet Energy Manipulation: The presence of heavy bromine atoms can enhance intersystem crossing, making such derivatives interesting for applications in phosphorescent organic light-emitting diodes (PhOLEDs), where high triplet energy is a desirable characteristic for host materials. researchgate.net

| Structural Moiety | Primary Function | Targeted Property Improvement |

|---|---|---|

| Carbazole Core | Hole transport, thermal stability | Charge carrier mobility, device lifetime |

| 1,3,6,8-Bromo Substituents | Electron-withdrawing, heavy atom effect | Air stability, energy level alignment, triplet energy |

| 9-Butyl Group | Solubilizing group | Solution processability, film quality |

Hybrid Organic-Inorganic Systems Incorporating Tetrabromocarbazole Units

A major frontier for tetrabromocarbazole derivatives is their integration into hybrid organic-inorganic systems, most notably perovskite solar cells (PSCs). zju.edu.cn In these devices, organic molecules play a crucial role as charge-transporting layers that interface with an inorganic perovskite light-absorbing layer. zju.edu.cnnih.gov Carbazole-based compounds are particularly effective as hole-transporting materials (HTMs) due to their excellent chemical stability and hole mobility. acs.org

The this compound unit is a promising candidate for an HTM in PSCs for several reasons. acs.org The deep HOMO level induced by the bromine atoms can lead to a better energy match with the valence band of wide-bandgap perovskite absorbers (e.g., those containing bromide like CsPbBr₃ or FAPbBr₃), which can result in a higher open-circuit voltage (VOC) in the final device. mdpi.comrsc.org The stability of the organic HTM is a critical factor limiting the commercialization of PSCs, and the inherent chemical and thermal robustness of the carbazole core contributes positively to long-term device performance. mdpi.comacs.org Research in this area focuses on synthesizing derivatives of this compound to further optimize the interface between the organic HTM and the inorganic perovskite, thereby improving charge extraction efficiency and minimizing recombination losses at the interface. nih.gov

Advanced Characterization Techniques for In Situ Studies

To fully understand and optimize the performance of materials like this compound within a device, advanced characterization techniques are essential. In situ and operando studies, which monitor the material's properties during device operation, provide critical insights that are not available from ex situ measurements.

Techniques relevant for studying carbazole-based materials in devices include:

Transient Absorption Spectroscopy: This technique can probe the charge transfer dynamics at the interface between the carbazole HTM and the perovskite layer on ultrafast timescales, revealing the efficiency of hole injection and identifying potential loss pathways.

In Situ X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): These methods can be used to monitor the crystallinity and molecular orientation of the carbazole thin film during thermal annealing or prolonged device operation, linking structural changes to performance degradation.

Electrochemical Methods: Techniques like cyclic voltammetry are crucial for determining the HOMO/LUMO levels and assessing the electrochemical stability of the material under bias, which is a key indicator of its operational lifetime. mdpi.com

Mass Spectrometry: In situ mass spectrometry techniques can be employed to analyze the degradation products of the material under operational stress, providing valuable information for designing more stable next-generation compounds. researchgate.net

Scalable Synthesis and Manufacturing Considerations for Research Scale

While this compound holds significant promise, its widespread use in research and eventual commercialization hinges on the development of efficient and scalable synthetic routes. The synthesis typically involves a multi-step process that requires careful optimization.

A common synthetic pathway involves:

Bromination of Carbazole: The direct bromination of the carbazole core to achieve the 1,3,6,8-tetrasubstituted pattern with high regioselectivity can be challenging. This often requires specific brominating agents and reaction conditions. nih.gov

N-Alkylation: Following bromination, the nitrogen atom of the carbazole is functionalized with a butyl group, typically via a reaction with an appropriate butyl halide in the presence of a base. nih.gov

Modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, are being explored as more efficient and atom-economical alternatives to traditional cross-coupling reactions for creating functionalized carbazoles. chim.itnih.gov For research-scale manufacturing, key considerations include not only the reaction yield but also the purification of the final product. Techniques like medium pressure liquid chromatography (MPLC) and recrystallization are often necessary to achieve the high purity (>99.5%) required for optoelectronic applications, as impurities can act as charge traps and degrade device performance. uni-bayreuth.de

| Synthetic Step | Key Challenge | Modern Approach / Consideration |

|---|---|---|

| Regioselective Bromination | Achieving the 1,3,6,8-pattern specifically | Optimization of brominating agent (e.g., NBS) and solvent nih.gov |

| N-Alkylation | Ensuring complete reaction without side products | Use of strong bases (e.g., NaH) and appropriate solvents (e.g., DMF) nih.gov |

| Purification | Removing isomers and residual reagents | Multi-step purification via column chromatography and recrystallization uni-bayreuth.de |

| Scalability | Maintaining yield and purity on a larger scale | Exploring flow chemistry or one-pot synthesis protocols researchgate.net |

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens doors to a wide range of interdisciplinary research fields beyond its primary application in organic electronics.

Medicinal Chemistry: Halogenated organic compounds are of significant interest in pharmacology. Carbazole derivatives have been reported to possess a wide array of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov The tetrabrominated structure could be a starting point for developing new therapeutic agents. nih.gov

Photonics and Nonlinear Optics (NLO): The extended π-conjugated system of the carbazole core, modified by substituents, can give rise to significant NLO properties, such as two-photon absorption. acs.org These properties are crucial for applications in optical limiting, 3D microfabrication, and photonic integrated circuits. acs.org

Sensors: The electron-rich carbazole moiety can be functionalized to act as a fluorescent chemosensor. The electronic properties can be modulated upon binding with specific analytes, leading to a detectable change in the fluorescence signal, enabling the detection of ions or small molecules.

Synthetic Chemistry: As a polyfunctionalized building block, this compound can serve as a versatile precursor for the synthesis of more complex, fused polycyclic aromatic systems through reactions that leverage the bromine substituents, such as Suzuki or Buchwald-Hartwig couplings. chim.it

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole, and how are they experimentally determined?

- Answer : The compound has a molecular formula of and molecular weight of 482.79 g/mol . Key properties include a boiling point of 540.4°C at 760 mmHg, determined via thermogravimetric analysis (TGA). Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELX for refinement . Solubility is assessed in solvents like toluene or dichloromethane via UV-Vis spectroscopy .

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | ||

| Boiling Point | 540.4°C (TGA) | |

| Crystal System | Monoclinic (SC-XRD) | |

| Solubility | Toluene > Dichloromethane > Ethanol |

Q. What synthetic routes are available for preparing this compound?

- Answer : The compound is synthesized via Friedel-Crafts alkylation using carbazole and 1,4-dibromobutane in toluene with a Lewis acid catalyst (e.g., ) at 45–60°C . Alternative methods include halogenation of the parent carbazole using bromine in , followed by butylation with sodium hydride and butyl bromide . Yields are optimized by controlling reaction time (3–24 hours) and stoichiometry (4:1 bromine-to-carbazole ratio).

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural validation combines / NMR (to confirm substituent positions) and mass spectrometry (ESI-MS) for molecular ion peaks . SC-XRD further resolves bromine/butyl group orientations .

Advanced Research Questions

Q. How do bromine and butyl substituents influence the electronic and photophysical properties of the carbazole core?

- Answer : Bromine atoms increase electron-withdrawing effects , reducing the HOMO-LUMO gap and enhancing charge transport. The butyl group improves solubility and reduces aggregation in thin films. Photoluminescence quantum yields (PLQY) are measured via integrating sphere techniques, with bromine lowering PLQY (e.g., ~17–53% in solid-state carbazole derivatives) compared to unsubstituted analogs .

| Substituent | Effect | PLQY (Solid-State) | Reference |

|---|---|---|---|

| Bromine (4×) | Reduces HOMO-LUMO gap | 17–25% | |

| Butyl (9-position) | Enhances solubility | N/A |

Q. What computational methods are used to predict the compound’s reactivity in catalytic or optoelectronic applications?

- Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models electronic transitions and frontier molecular orbitals. Molecular dynamics (MD) simulations predict aggregation behavior in thin films. For catalytic applications, Fukui indices identify electrophilic/nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do structural variations (e.g., alkyl chain length) impact the compound’s performance in organic electronics?

- Answer : Longer alkyl chains (e.g., butyl vs. ethyl) reduce crystallinity, enhancing amorphous film formation in OLEDs. Charge mobility (measured via time-of-flight or space-charge-limited current techniques) increases with bulky substituents due to reduced π-π stacking. For example, tert-butyl-substituted carbazoles achieve hole mobilities >10 cm/(V·s) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for halogenated carbazoles: How are these resolved?

- Answer : Variations arise from polymorphic forms or impurities. For example, 9-ethyl analogs show melting point differences of 5–10°C depending on recrystallization solvents (ethanol vs. hexane). Resolution involves differential scanning calorimetry (DSC) to identify phase transitions and purity checks via HPLC .

Q. Conflicting reports on bromine’s effect on charge transport: Is it electron-withdrawing or donating?

- Answer : Bromine is electron-withdrawing via inductive effects but can exhibit weak resonance donation. Electrochemical impedance spectroscopy (EIS) clarifies this by measuring oxidation potentials: brominated carbazoles show higher (1.2–1.5 V vs. Ag/AgCl) than unsubstituted analogs (0.9 V) .

Methodological Recommendations

Best practices for handling air- and moisture-sensitive reactions involving this compound:

- Answer : Use Schlenk lines under nitrogen/argon for alkylation steps. Store the compound in amber vials with molecular sieves. Toxicity data (from analogs) suggest wearing nitrile gloves and using fume hoods due to bromine’s volatility .

Optimizing SC-XRD data collection for heavily brominated carbazoles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.